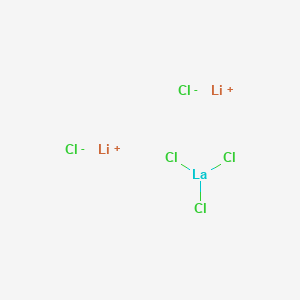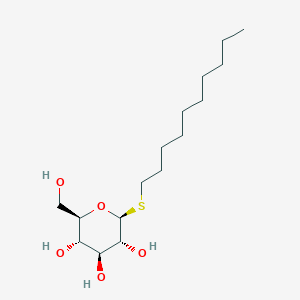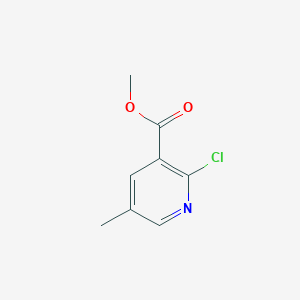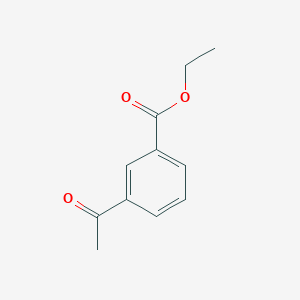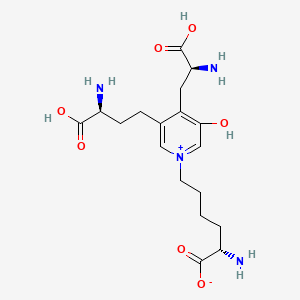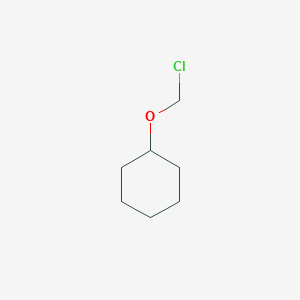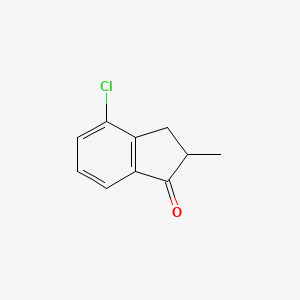![molecular formula C24H33La-7 B1589811 Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 68959-87-5](/img/new.no-structure.jpg)
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is a chemical compound with the molecular formula C24H33La. It is a lanthanum-based organometallic compound, often used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in many chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of lanthanum chloride with the corresponding cyclopentadienyl ligand. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:
[ \text{LaCl}_3 + 3 \text{Cp}^* \rightarrow \text{La(Cp}^*)_3 + 3 \text{HCl} ]
where Cp* represents the cyclopentadienyl ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and sublimation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced to lower oxidation states of lanthanum.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in lanthanum oxides, while substitution reactions yield various lanthanum complexes with different ligands.
Scientific Research Applications
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other lanthanum-based compounds.
Mechanism of Action
The mechanism by which Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s molecular structure allows it to interact with different molecular targets, enabling it to act as a catalyst or reactant in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tris(cyclopentadienyl)lanthanum: Similar in structure but lacks the isopropyl group.
Tris(methylcyclopentadienyl)lanthanum: Contains methyl groups instead of isopropyl groups.
Tris(ethylcyclopentadienyl)lanthanum: Contains ethyl groups instead of isopropyl groups.
Uniqueness
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of the isopropyl group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
CAS No. |
68959-87-5 |
|---|---|
Molecular Formula |
C24H33La-7 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
lanthanum;5-propan-2-ylcyclopenta-1,3-diene;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1; |
InChI Key |
BAWIRXMQUZGNCX-UHFFFAOYSA-N |
SMILES |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
Canonical SMILES |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



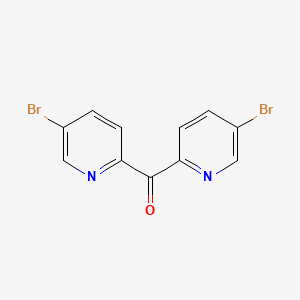
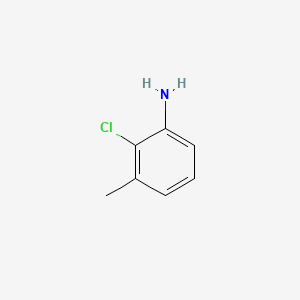
![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
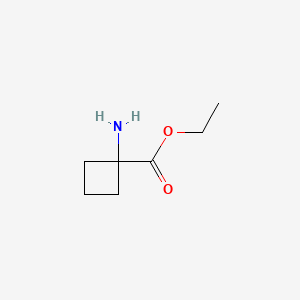
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
